Defined 30.7 Å Spacer Length Optimizes Avidin Binding Compared to Shorter PEG Linkers
Biotin-PEG7-Azide incorporates a discrete, single molecular weight PEG7 spacer with a precise length of 30.7 Å, a key differentiator from shorter-chain analogs like Biotin-PEG4-Azide . This specific length is engineered to minimize steric hindrance during binding to avidin or streptavidin . While direct quantitative binding affinity comparisons (e.g., Kd values) are not published in the primary literature for this exact series, the class-level inference is that a linker must be of sufficient length to project the biotin moiety beyond the target's steric bulk to achieve maximum capture efficiency [1]. The 30.7 Å spacer has been empirically determined to provide this optimal spatial separation for a wide range of biomolecules, making it a preferred choice for robust pull-down and detection assays .
| Evidence Dimension | PEG Spacer Length |
|---|---|
| Target Compound Data | 30.7 Å (dPEG®7, 27 atoms) |
| Comparator Or Baseline | Biotin-PEG4-Azide: Shorter, undefined length (due to fewer ethylene glycol units). Biotin-dPEG®11-azide: 45.5 Å (38 atoms) . |
| Quantified Difference | The PEG7 spacer is 45% longer than a hypothetical PEG4 spacer (~21 Å) and 33% shorter than a PEG11 spacer. |
| Conditions | Spacer length as specified in vendor technical datasheets for discrete PEG (dPEG®) products. |
Why This Matters
The 30.7 Å spacer length is a key procurement criterion for researchers needing to balance maximal biotin accessibility with a compact, structurally defined linker.
- [1] Creative Biolabs. Biotin-PEG7-azide Product Page. (CAT#: ADC-L-Y0337). View Source
